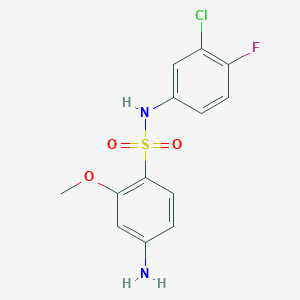

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide

Overview

Description

This compound is an organic, crystalline compound with the chemical formula C9H7ClFN5O2 . It is also known as IDO Inhibitor . It has a molecular weight of 271.64 .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,5-oxadiazole ring attached to an amide group and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a fluorine atom .Physical And Chemical Properties Analysis

This compound is a solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

Antitumor Applications

Studies have shown that sulfonamide compounds, including those structurally related to 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide, exhibit potent antitumor activity. Compounds from sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, with some showing promise as cell cycle inhibitors and advancing to clinical trials due to their ability to disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines (Owa et al., 2002). These findings illuminate the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides.

Enzyme Inhibition

Halogenated sulfonamides, including those similar in structure to 4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide, have been synthesized and investigated as inhibitors of carbonic anhydrase (CA) IX, a tumor-associated enzyme. Some of these compounds showed potent inhibitory action (inhibition constants in the range of 12-40 nM) against CA IX, suggesting their potential as antitumor agents (Ilies et al., 2003).

Molecular Interactions and Mechanisms

Research into sulfonamide drugs binding to the colchicine site of tubulin has revealed insights into their mechanism of action. These studies have demonstrated that sulfonamide compounds can inhibit tubulin polymerization, a key process in cell division, by binding to the colchicine site of tubulin in a reversible manner. This interaction suggests a potential mechanism for their antitumor activity, highlighting the influence of specific substituent positions on drug-tubulin binding thermodynamics (Banerjee et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O3S/c1-20-12-6-8(16)2-5-13(12)21(18,19)17-9-3-4-11(15)10(14)7-9/h2-7,17H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJBBKPFTZBDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(3-chloro-4-fluorophenyl)-2-methoxybenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate](/img/structure/B1519159.png)